Plasma Protein Binding of Hydroxytriamterene Sulfate vs. Triamterene: A 91% vs. 55% Distinction
Hydroxytriamterene sulfate demonstrates significantly higher plasma protein binding than its parent compound, triamterene. A direct comparative analysis reports protein binding of 91% for the metabolite versus 55% for triamterene [1]. This 36% absolute increase in binding affinity is attributed to ionic bonding between the sulfate group and plasma proteins, in addition to hydrophobic interactions [1].
| Evidence Dimension | Plasma Protein Binding |
|---|---|
| Target Compound Data | 91% bound |
| Comparator Or Baseline | Triamterene: 55% bound |
| Quantified Difference | 36% absolute increase in binding for the metabolite |
| Conditions | Human plasma; equilibrium dialysis |
Why This Matters
High protein binding directly impacts the compound's pharmacokinetic profile, reducing its free fraction (0.10 vs. 0.39 for triamterene) and subsequently its renal clearance, which is a critical parameter in pharmacokinetic modeling and interpretation of in vivo studies [2].
- [1] IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2016). Some Drugs and Herbal Products. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 108. 4.1. Absorption, distribution, metabolism, and excretion. View Source
- [2] Hasegawa, J., Lin, E. T., Williams, R. L., Sörgel, F., & Benet, L. Z. (1982). Pharmacokinetics of triamterene and its metabolite in man. Journal of Pharmacokinetics and Biopharmaceutics, 10(5), 507-523. View Source
